

# The Occurrence of Aeruginascin in Pholiotina cyanopus: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Aeruginascin*

Cat. No.: *B3025662*

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This technical guide provides a comprehensive overview of the presence of **aeruginascin** in the mushroom species *Pholiotina cyanopus*. It includes quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant signaling pathway, designed for an audience with a background in analytical chemistry, pharmacology, and drug development.

## Quantitative Analysis of Tryptamines in *Pholiotina cyanopus*

*Pholiotina cyanopus* has been identified as a producer of several psychoactive tryptamines. Notably, it is one of the few fungal species known to contain **aeruginascin** (4-phosphoryloxy-N,N,N-trimethyltryptamine). The concentrations of **aeruginascin** and other related tryptamines in air-dried basidiomata of *P. cyanopus* have been quantified, revealing it to be a minor component compared to psilocybin.<sup>[1]</sup>

A 2015 study by Halama et al. provided the first quantitative data for **aeruginascin** in this species.<sup>[1]</sup> The analysis of Polish specimens of *P. cyanopus* yielded the following concentrations of tryptamine alkaloids, expressed as a percentage of the dry weight of the mushroom.

| Compound      | Chemical Name                             | Concentration (% of dry weight) |
|---------------|-------------------------------------------|---------------------------------|
| Psilocybin    | 4-phosphoryloxy-N,N-dimethyltryptamine    | 0.90 ± 0.08                     |
| Psilocin      | 4-hydroxy-N,N-dimethyltryptamine          | 0.17 ± 0.01                     |
| Baeocystin    | 4-phosphoryloxy-N-methyltryptamine        | 0.16 ± 0.01                     |
| Norbaeocystin | 4-phosphoryloxy-N-methyltryptamine        | 0.053 ± 0.004                   |
| Aeruginascin  | 4-phosphoryloxy-N,N,N-trimethyltryptamine | 0.011 ± 0.0007                  |

## Experimental Protocols

The quantification of **aeruginascin** and other tryptamines in *Pholiotina cyanopus* was achieved through a combination of ultrasound-assisted extraction and liquid chromatography-mass spectrometry (LC-MS) analysis.[\[1\]](#)

## Sample Preparation and Extraction

The following protocol outlines the methodology for extracting tryptamines from dried mushroom samples for subsequent analysis.[\[1\]](#)

- **Drying and Pulverization:** Basidiomata of *P. cyanopus* are first dried at 40°C for 24 hours to remove moisture. The dried mushroom material is then pulverized into a fine powder using a mortar and pestle to increase the surface area for efficient extraction.
- **Ultrasound-Assisted Extraction:**
  - A 500 mg aliquot of the powdered mushroom specimen is transferred to a glass vial.
  - 50 ml of methanol is added to the vial as the extraction solvent.

- The vial is then placed in an ultrasonic water bath for a duration of 3 hours. This process uses high-frequency sound waves to facilitate the disruption of cell walls and enhance the dissolution of the target analytes into the solvent.
- Solvent Evaporation and Reconstitution:
  - Following extraction, the methanolic extract is filtered to remove solid mushroom debris.
  - The filtered extract is then evaporated to dryness under a vacuum. This step removes the methanol, concentrating the extracted compounds.
  - The resulting residue is redissolved in 0.2 ml of methanol, creating a concentrated sample solution ready for chromatographic analysis.

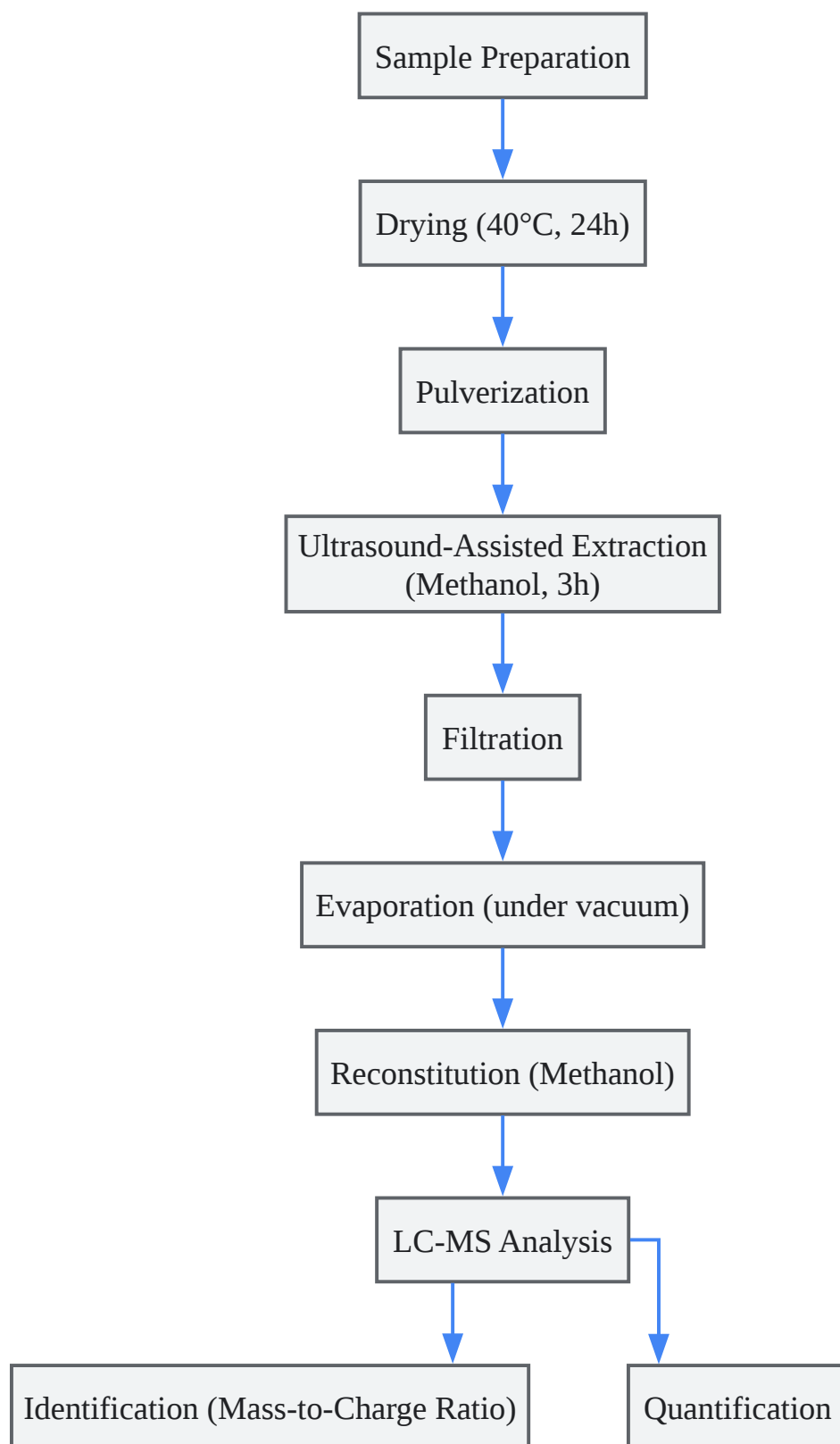
## Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

The identification and quantification of **aeruginascin** and other tryptamines are performed using a liquid chromatography-mass spectrometry (LC-MS) system. This technique separates the compounds in the extract based on their chemical properties and then detects them based on their mass-to-charge ratio.<sup>[1][2]</sup>

- Liquid Chromatography (LC): The methanolic extract is injected into the LC system, where it is passed through a column. The differential interaction of the various tryptamines with the column's stationary phase leads to their separation over time.
- Mass Spectrometry (MS): As the separated compounds elute from the LC column, they are introduced into the mass spectrometer. The molecules are ionized, and the instrument measures their mass-to-charge ratio ( $[M+H]^+$ ). This allows for the precise identification of each tryptamine derivative.<sup>[2]</sup>
  - **Aeruginascin**  $[M+H]^+ = 299.11$ <sup>[2]</sup>

## Visualization of Experimental Workflow and Signaling Pathway

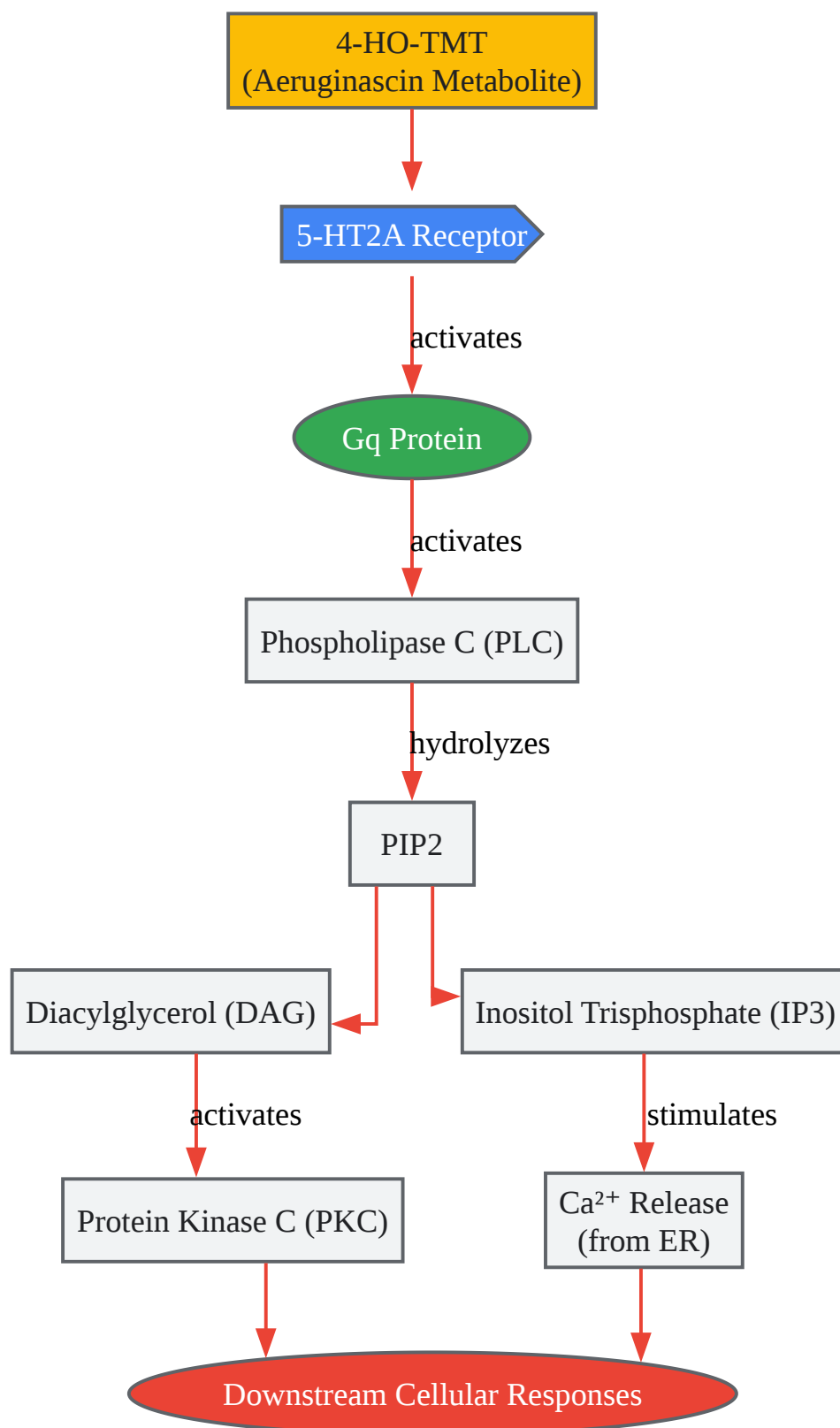
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the analysis of **aeruginascin** and the proposed signaling pathway of its active metabolite.



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*Experimental workflow for **Aeruginascin** analysis.*

**Aeruginascin** is believed to be a prodrug, with its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), exerting its effects primarily through the serotonin 5-HT<sub>2A</sub> receptor. The following diagram illustrates the Gq-coupled signaling cascade initiated upon receptor activation.



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*5-HT2A receptor signaling pathway.*

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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